molecular formula C13H16O2 B8550295 4-Hydroxyphenyl cyclohexyl ketone

4-Hydroxyphenyl cyclohexyl ketone

Cat. No.: B8550295
M. Wt: 204.26 g/mol
InChI Key: IGTOLFWOAIQGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyphenyl cyclohexyl ketone is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

cyclohexyl-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C13H16O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,14H,1-5H2

InChI Key

IGTOLFWOAIQGKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 11 g (50.4 mmol) of 4-methoxyphenyl cyclohexyl ketone in 730 ml of dichloromethane p.a. is treated at -70° C. under argon with 101 ml of a 1M solution of boron tribromide (101 mmol) in dichloromethane and then left at room temperature for 18 h. It is concentrated in vacuo, the residue is taken up with 500 ml of ethanol and 80 ml of water and the mixture is heated under reflux for 3 h. After concentration in vacuo, the residue is taken up in dichloromethane, and the organic phase is washed with water, dried over sodium sulphate and concentrated to dryness in vacuo. The crude product is chromatographed on silica gel using dichloromethane/methanol (20:1).
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
101 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
730 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Cyclohexylcarbonyl-1-methoxybenzene (517 mg) obtained in Example 141 was dissolved in N,N-dimethylformamide (20 ml), sodium thiomethoxide (538 mg) was added, and the admixture was refluxed with heat for 1 hour under argon. The reaction mixture was partitioned between water and ethyl acetate, and the ethyl acetate layer was washed with brine and then dried with anhydrous sodium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by chromatography on silica gel eluting with hexane/acetone to obtain 487 mg of the title compound (yield: 93%).
Quantity
517 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step Two
Yield
93%

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